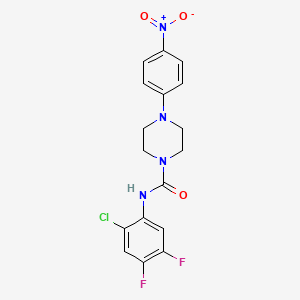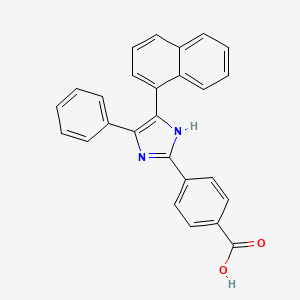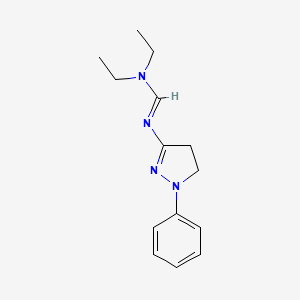
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a nitrophenyl group with a morpholine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the nitrophenyl group and the morpholine substituent. The final step involves the formation of the carboxamide linkage.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Morpholine Substitution: The morpholine group is typically introduced via nucleophilic substitution reactions.
Formation of Carboxamide Linkage: The final step involves the reaction of the amine group with a carboxylic acid derivative to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine substituent can interact with biological receptors. The benzofuran core provides structural stability and can facilitate binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide:
2-methyl-5-morpholin-4-yl-4-nitrophenylamine: Similar structure but lacks the benzofuran core and carboxamide linkage.
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of electronic properties and structural stability. This makes it a versatile compound for various applications in scientific research.
Propiedades
IUPAC Name |
N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-10-17(23(25)26)16(22-6-8-27-9-7-22)12-15(13)21-20(24)19-11-14-4-2-3-5-18(14)28-19/h2-5,10-12H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVYFPRFGZOTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopentyl-4-[2-(2-isoxazolidinylcarbonyl)-4-methoxyphenoxy]piperidine](/img/structure/B5165080.png)

![4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5165092.png)
![2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5165097.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-isopropoxyethanamine](/img/structure/B5165109.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5165110.png)
![N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5165116.png)
![1-(2,3-Dimethylphenyl)-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B5165127.png)
![2-chloro-4,5-difluoro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5165137.png)
![N~4~,1,5-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5165145.png)

![3,5-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5165156.png)
![ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B5165173.png)

